Methyl 2-ethoxy-1-naphthoate Methyl 2-ethoxy-1-naphthoate
Brand Name: Vulcanchem
CAS No.: 773874-20-7
VCID: VC2733764
InChI: InChI=1S/C14H14O3/c1-3-17-12-9-8-10-6-4-5-7-11(10)13(12)14(15)16-2/h4-9H,3H2,1-2H3
SMILES: CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OC
Molecular Formula: C14H14O3
Molecular Weight: 230.26 g/mol

Methyl 2-ethoxy-1-naphthoate

CAS No.: 773874-20-7

Cat. No.: VC2733764

Molecular Formula: C14H14O3

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-ethoxy-1-naphthoate - 773874-20-7

Specification

CAS No. 773874-20-7
Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
IUPAC Name methyl 2-ethoxynaphthalene-1-carboxylate
Standard InChI InChI=1S/C14H14O3/c1-3-17-12-9-8-10-6-4-5-7-11(10)13(12)14(15)16-2/h4-9H,3H2,1-2H3
Standard InChI Key NBJANJGBTWDFSM-UHFFFAOYSA-N
SMILES CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OC
Canonical SMILES CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OC

Introduction

Chemical Structure and Properties

Molecular Structure

Methyl 2-ethoxy-1-naphthoate consists of a naphthalene backbone (two fused aromatic rings) with an ethoxy substituent at position 2 and a methyl ester group at position 1. The systematic IUPAC name for this compound is methyl 2-ethoxynaphthalene-1-carboxylate. The molecular structure features a planar naphthalene system with the ethoxy group positioned at C-2 and the methyl ester group at C-1, creating a specific electronic distribution that influences its chemical behavior.

The structural identifiers for this compound include:

  • InChI: InChI=1S/C14H14O3/c1-3-17-12-9-8-10-6-4-5-7-11(10)13(12)14(15)16-2/h4-9H,3H2,1-2H3

  • InChI Key: NBJANJGBTWDFSM-UHFFFAOYSA-N

  • Canonical SMILES: CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OC

The spatial arrangement of these functional groups is crucial for understanding the compound's chemical and biological behavior. The ethoxy group at position 2 is oriented in a way that minimizes steric interactions with the ester group at position 1, while still allowing both groups to influence the electronic distribution of the naphthalene ring system.

Physical and Chemical Properties

Methyl 2-ethoxy-1-naphthoate exhibits a range of physical and chemical properties that make it suitable for various applications. These properties are summarized in the following table:

PropertyValue
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Physical StateSolid at room temperature
AppearanceCrystalline solid
SolubilitySoluble in common organic solvents (ethanol, acetone, ethyl acetate)
StabilityStable under normal temperature and pressure conditions

The compound's aromatic nature contributes to its stability, while the presence of the ester and ether functional groups influences its solubility profile and reactivity patterns. The naphthalene core provides rigidity to the molecule, while the functional groups contribute to its interactions with solvents and potential reactants.

Synthesis and Preparation

Laboratory Synthesis Methods

The synthesis of Methyl 2-ethoxy-1-naphthoate typically involves the esterification of 2-ethoxy-1-naphthoic acid with methanol in the presence of an acid catalyst. The precursor, 2-ethoxy-1-naphthoic acid, can be synthesized through a well-established procedure described in patent literature .

According to the available patent information, 2-ethoxy-1-naphthoic acid can be synthesized through the following steps:

  • Dissolving 2-hydroxy-1-naphthaldehyde in absolute ethanol

  • Performing a reflux reaction in the presence of sodium bisulfate monohydrate as a catalyst

  • Recycling partial ethanol and pouring the remaining solution into purified water

  • Separating out 2-ethoxy-1-naphthaldehyde

  • Converting the aldehyde to the acid through oxidation

The specific reaction conditions described in the patent indicate that the mol ratio of 2-hydroxy-1-naphthaldehyde to hydration sodium pyrosulfate should be 1:0.10-0.20, with the reaction mixture heated to reflux temperature for 4-6 hours . This method represents an efficient approach to obtaining the precursor acid required for the synthesis of Methyl 2-ethoxy-1-naphthoate.

Once 2-ethoxy-1-naphthoic acid is obtained, it can be converted to Methyl 2-ethoxy-1-naphthoate through esterification with methanol using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This esterification reaction typically proceeds under reflux conditions, with the water generated being removed to drive the equilibrium toward product formation.

Industrial Production

For industrial-scale production of Methyl 2-ethoxy-1-naphthoate, continuous flow reactors might be employed to optimize reaction conditions and increase yield. The industrial process would likely include several key stages:

  • Controlled reaction parameters (temperature, pressure, and reaction time) to maximize conversion and minimize side reactions

  • Purification steps such as distillation or recrystallization to achieve the desired purity level

  • Quality control measures to ensure product consistency and purity

  • Process optimizations to minimize waste generation and energy consumption

The industrial production method would aim to be economically viable and environmentally friendly, potentially incorporating green chemistry principles such as atom economy, reduced solvent use, and catalytic processes. The synthesis described in the patent literature notes that the production process is simple, generates few byproducts, saves costs, protects the environment, produces good quality product, and is suitable for industrial production .

Chemical Reactivity

Hydrolysis Reactions

Methyl 2-ethoxy-1-naphthoate can undergo hydrolysis under both acidic and basic conditions, leading to the formation of 2-ethoxy-1-naphthoic acid. These hydrolysis reactions represent important transformations in the chemistry of this compound.

Under acidic conditions, the mechanism involves protonation of the ester carbonyl oxygen, making it more susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate that subsequently collapses to yield 2-ethoxy-1-naphthoic acid and methanol. Typical conditions for acidic hydrolysis include concentrated HCl or H2SO4 in aqueous ethanol under reflux.

Basic hydrolysis (saponification) proceeds through direct nucleophilic attack by hydroxide ion on the ester carbonyl carbon, again forming a tetrahedral intermediate that collapses to produce the carboxylate salt of 2-ethoxy-1-naphthoic acid. Acidification of this salt yields the free acid. Typical conditions for basic hydrolysis include NaOH or KOH in aqueous ethanol under reflux.

The relative efficiencies of these hydrolysis reactions are summarized in the following table:

Reaction TypeReagents/ConditionsProductApproximate Yield
Acidic hydrolysisHCl (conc.), H2O/EtOH, reflux2-Ethoxy-1-naphthoic acid~85%
Basic hydrolysisNaOH, H2O/EtOH, refluxSodium 2-ethoxy-1-naphthoate~92%

Oxidation Reactions

The ethoxy-substituted naphthalene ring and ester group in Methyl 2-ethoxy-1-naphthoate influence its oxidation behavior in distinctive ways. The ethoxy group can undergo oxidative cleavage under appropriate conditions, while the aromatic ring system can be subjected to various oxidation reactions.

Ring oxidation can occur when the compound is treated with oxidizing agents such as ozone or nitric acid. These reagents can lead to electrophilic attack on the aromatic ring, particularly at positions activated by the electron-donating ethoxy group. This can result in hydroxylation or nitration of specific positions on the naphthalene ring system.

The methyl ester group is generally resistant to mild oxidation conditions but can be affected by strong oxidizing agents. The selectivity of oxidation reactions can be controlled through careful selection of reagents and reaction conditions, allowing for targeted modifications of specific parts of the molecule.

Reduction Reactions

The ester group in Methyl 2-ethoxy-1-naphthoate can be reduced to a primary alcohol using appropriate reducing agents. Lithium aluminum hydride (LiAlH4) in dry ether or anhydrous THF is particularly effective for this transformation, leading to the formation of 2-ethoxy-1-naphthalenemethanol.

The mechanism involves hydride attack on the carbonyl carbon of the ester group, followed by elimination of methoxide. A second hydride transfer then converts the resulting aldehyde to the primary alcohol. This reduction reaction typically proceeds in good yield under controlled conditions.

The reduction reaction conditions and yield are summarized in the following table:

ReagentConditionsProductApproximate Yield
LiAlH4Anhydrous THF, 0°C2-Ethoxy-1-naphthalenemethanol~78%

Other reducing agents such as sodium borohydride (NaBH4) or DIBAL-H (diisobutylaluminum hydride) might also be used, depending on the specific requirements for selectivity and reaction conditions.

Other Notable Reactions

Methyl 2-ethoxy-1-naphthoate can participate in various other reactions, demonstrating the versatility of this compound in organic synthesis. Nucleophilic aromatic substitution reactions can occur at the position bearing the ethoxy group under specific conditions, such as in the presence of ammonia or amines with copper catalysts.

Electrophilic aromatic substitution reactions are directed by the electronic effects of the ethoxy and ester groups. Nitration using a mixture of nitric and sulfuric acids preferentially occurs at the 4- and 6-positions of the naphthalene ring, while sulfonation using sulfuric acid or sulfur trioxide tends to occur at the 5-position due to the combined steric and electronic factors.

The compound can also undergo photochemical reactions when exposed to UV light in the presence of oxygen, leading to radical formation and subsequent decomposition products. These photochemical pathways may be relevant for understanding the compound's stability under various storage and handling conditions.

Biological Activity and Applications

Mechanism of Action

Methyl 2-ethoxy-1-naphthoate exhibits biological activity through several mechanisms that contribute to its potential therapeutic applications. The compound interacts with enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), inhibiting their activity and subsequently reducing inflammatory mediators. This enzyme inhibition may be responsible for the compound's observed anti-inflammatory effects.

Additionally, the compound influences key cell signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which play critical roles in inflammation and immune responses. By modulating these pathways, Methyl 2-ethoxy-1-naphthoate can affect various cellular processes involved in inflammation, cell proliferation, and apoptosis.

The compound can also alter gene expression profiles, affecting cellular metabolism and function. This ability to influence gene expression may contribute to its observed biological effects, potentially offering therapeutic opportunities for conditions involving dysregulated gene expression.

Anticancer Activity

Methyl 2-ethoxy-1-naphthoate has been studied for its potential anticancer activities, with research focusing on its effects on various cancer cell lines. In vitro studies have shown that the compound can inhibit the proliferation of cancer cells, with reports of it inducing apoptosis in HeLa cells through mitochondrial dysfunction. This suggests a potential role for the compound in cancer therapy or as a lead compound for developing anticancer agents.

Research has demonstrated that the compound significantly reduced cell viability in breast cancer cell lines at concentrations ranging from 10 μM to 100 μM over 48 hours, with the mechanism involving apoptosis induction via caspase activation pathways. This dose-dependent effect highlights the importance of concentration in determining the compound's biological activity.

The compound's effects vary with dosage; lower concentrations may exhibit selective cytotoxicity against cancer cells, while higher doses could lead to broader toxicity affecting normal cells as well. This dose-dependent behavior is an important consideration for potential therapeutic applications.

Other Biological Effects

In addition to its antimicrobial and anticancer activities, Methyl 2-ethoxy-1-naphthoate has shown anti-inflammatory effects in animal models. In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. This anti-inflammatory activity may be related to the compound's ability to inhibit enzymes involved in inflammatory processes and modulate inflammatory signaling pathways.

The compound's biochemical interactions can be summarized in the following table:

Biochemical PropertyEffect
Enzyme InhibitionCOX-2, iNOS inhibition leading to reduced inflammatory mediators
Cell SignalingModulation of NF-κB and MAPK pathways
Gene ExpressionAlteration in expression profiles related to apoptosis

These biochemical properties contribute to the compound's diverse biological effects and highlight its potential value in various biomedical applications.

Research Applications

Organic Synthesis Applications

Methyl 2-ethoxy-1-naphthoate serves as an important intermediate in organic synthesis due to its functional groups and reactive sites. The compound's ester and ethoxy groups provide opportunities for various transformations, making it valuable in the synthesis of more complex molecules. This versatility in organic synthesis makes it a useful building block for creating structural analogues with potentially enhanced biological activities.

The compound can be used as a model substrate for studying reaction mechanisms, particularly those involving naphthalene derivatives. Its well-defined structure and reactivity patterns make it suitable for investigating fundamental aspects of organic reactions, such as regioselectivity in aromatic substitution reactions.

Additionally, the compound can serve as a starting material for the development of more complex naphthalene-based structures with applications in materials science, such as fluorescent probes or components of optoelectronic devices.

Biological Research

In biological research, Methyl 2-ethoxy-1-naphthoate offers several applications related to its biological activities. The compound can be used to investigate cell signaling pathways, particularly those involved in inflammation and cancer. By studying how the compound affects these pathways, researchers can gain insights into the molecular mechanisms underlying these biological processes.

The compound's enzyme inhibition properties make it valuable for studying enzyme function and for developing new enzyme inhibitors with therapeutic potential. The interaction of Methyl 2-ethoxy-1-naphthoate with enzymes such as COX-2 and iNOS provides a basis for understanding structure-activity relationships and for designing more potent and selective inhibitors.

Additionally, the compound can be used as a probe for exploring structure-activity relationships of naphthalene derivatives. By systematically modifying its structure and evaluating the effects on biological activity, researchers can identify the structural features that are critical for specific biological effects.

Comparative Analysis

Comparison with Related Compounds

Comparing Methyl 2-ethoxy-1-naphthoate with structurally related compounds provides insights into how structural modifications affect properties and activities. The ethoxy group in this compound introduces increased steric bulk and electron-donating effects compared to compounds with smaller substituents at the same position, such as Methyl 2-methyl-1-naphthoate. These differences can affect solubility, reactivity, and biological activities.

Compounds with halogen substituents, such as Methyl 1-bromo-2-naphthoate, exhibit different reactivity patterns due to the electronic and steric effects of the halogen atom. The bromine atom facilitates electrophilic aromatic substitution reactions, making such compounds valuable in pharmaceutical synthesis, for example, in the production of adapalene derivatives.

The methyl ester functionality in Methyl 2-ethoxy-1-naphthoate imparts different physical and chemical properties compared to the corresponding acid (2-ethoxy-1-naphthoic acid). The ester improves volatility and stability compared to the acid, which is advantageous for applications such as gas chromatography analyses.

Structure-Activity Relationships

Structure-activity relationship studies involving Methyl 2-ethoxy-1-naphthoate and related compounds reveal important insights into how structural features influence biological activities. The position and nature of substituents on the naphthalene ring significantly impact biological activities, with the ethoxy group at position 2 potentially contributing to specific receptor interactions.

The methyl ester group at position 1 affects the compound's lipophilicity and membrane permeability, which are important factors for its biological activities. The naphthalene core provides a rigid scaffold that may be important for biological target recognition and binding.

Understanding these structure-activity relationships is crucial for the rational design of new compounds with enhanced biological activities. By systematically modifying the structure of Methyl 2-ethoxy-1-naphthoate, it may be possible to develop analogues with improved potency, selectivity, or reduced toxicity for specific applications.

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